
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯是一种属于吡咯烷衍生物类的化学化合物。该化合物以叔丁基酯基、溴甲基和连接到吡咯烷环上的甲氧基的存在为特征。它用于各种化学反应,并在科学研究中得到应用,特别是在有机合成和药物化学领域。
准备方法
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯的合成可以通过几种合成路线实现。一种常见的方法是使吡咯烷衍生物与叔丁基溴乙酸酯在碱(如氢化钠)存在下反应。 反应条件通常包括无水溶剂和控制温度,以确保产物的产率和纯度高 .
工业生产方法可能涉及使用流动微反应器系统,与传统的间歇式工艺相比,该系统具有效率更高、通用性更强和可持续性等优势 . 这些系统允许对反应条件进行精确控制,从而提高产率并减少废物。
化学反应分析
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯会发生各种类型的化学反应,包括:
取代反应: 溴甲基可以参与亲核取代反应,其中溴原子被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 甲氧基可以在特定条件下被氧化形成相应的醛或酮。
还原反应: 酯基可以使用还原剂(如氢化铝锂)还原成相应的醇。
这些反应中常用的试剂和条件包括氢化钠等碱、高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯具有多种科学研究应用:
有机合成: 它用作合成各种有机化合物的中间体,包括药物和农用化学品。
药物化学: 该化合物用于开发新药,特别是针对神经系统疾病和传染病的药物。
生物学研究: 它用于涉及酶抑制和受体结合的研究,为生化途径和分子相互作用提供见解。
工业应用: 该化合物用于生产特种化学品和材料,包括聚合物和涂料 .
作用机制
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。溴甲基可以充当亲电子试剂,与酶或受体上的亲核位点反应。这种相互作用会导致酶活性抑制或受体功能调节,从而产生各种生物学效应。 甲氧基和酯基也可能有助于该化合物的总体反应性和结合亲和力 .
相似化合物的比较
叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯可以与其他类似化合物进行比较,例如:
叔丁基(2S,4S)-2-(氯甲基)-4-甲氧基吡咯烷-1-羧酸酯: 结构相似,但具有氯甲基而不是溴甲基。由于不同的卤素原子,反应性和应用可能有所不同。
叔丁基(2S,4S)-2-(溴甲基)-4-羟基吡咯烷-1-羧酸酯: 结构相似,但具有羟基而不是甲氧基。该化合物可能具有不同的反应性和生物活性。
这些比较突出了叔丁基(2S,4S)-2-(溴甲基)-4-甲氧基吡咯烷-1-羧酸酯在特定官能团及其对其化学和生物学性质影响方面的独特性。
属性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC 名称 |
tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
UNPUQNHSRNDJSV-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


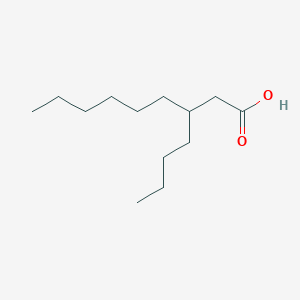
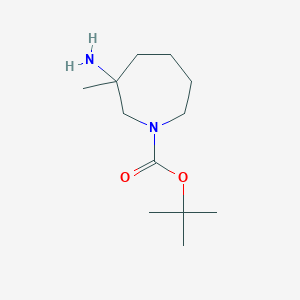
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
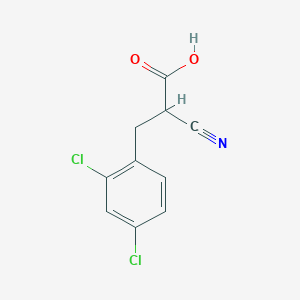
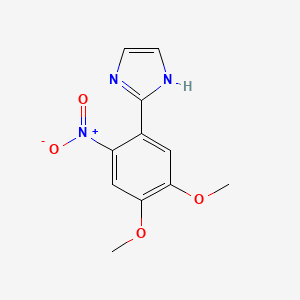

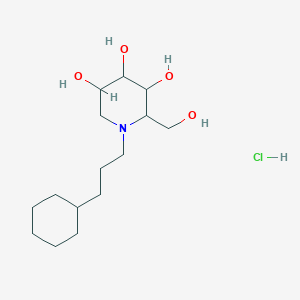
![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)
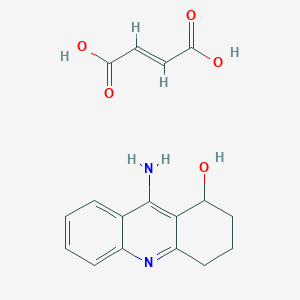
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
